tert-Butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate
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Overview
Description
tert-Butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C15H20N2O5 It is a morpholine derivative that features a tert-butyl ester group and a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters and nitrophenyl compounds. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for efficient and scalable synthesis by optimizing reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
tert-Butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-2-(4-nitrophenyl)morpholine-4-carboxylate
- tert-Butyl (S)-2-(4-aminophenyl)morpholine-4-carboxylate
- tert-Butyl (S)-2-(4-methoxyphenyl)morpholine-4-carboxylate
Uniqueness
tert-Butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate is unique due to its specific stereochemistry and the presence of both a nitrophenyl group and a tert-butyl ester group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-9-21-13(10-16)11-4-6-12(7-5-11)17(19)20/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOPTEWQLLZXMX-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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